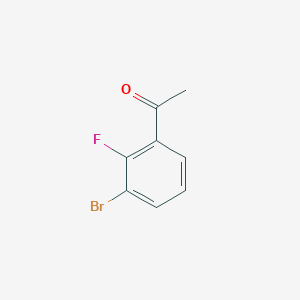
3'-Bromo-2'-Fluoroacetophenone
概要
説明
3'-Bromo-2'-Fluoroacetophenone is a chemical compound with diverse applications in organic synthesis. It serves as a precursor or intermediate in various chemical reactions, contributing to the development of numerous organic compounds.
Synthesis Analysis
The synthesis of compounds similar to 3'-Bromo-2'-Fluoroacetophenone often involves multi-step chemical processes. For example, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by acidic deprotection/cyclization (Lefebvre et al., 2010). This synthesis method could potentially be adapted for 3'-Bromo-2'-Fluoroacetophenone.
Molecular Structure Analysis
The molecular structure of 3'-Bromo-2'-Fluoroacetophenone can be characterized by techniques like NMR, IR spectroscopy, and X-ray crystallography. A study on a similar compound, 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, provides insights into such structural analysis (Silveira, Templet, & Fronczek, 2011).
Chemical Reactions and Properties
3'-Bromo-2'-Fluoroacetophenone undergoes various chemical reactions, including nucleophilic aromatic substitution, halodeboronation, and electropolymerization. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation demonstrates the reactivity of similar compounds (Szumigala et al., 2004).
科学的研究の応用
1. Catalyst-Free α-Bromination of Acetophenones
- Application Summary: This research focuses on a convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .
- Methods of Application: The method involves using a beaker-type cell equipped with C/SS electrodes. Various optimization studies are carried out to achieve good yield with high current efficiency .
- Results: This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
2. Experimental Teaching of α-Bromination Reaction
- Application Summary: This study focuses on the application of the α-bromination reaction on acetophenone derivatives in experimental teaching .
- Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
3. Synthesis of Ascididemin
- Application Summary: 2′-Fluoroacetophenone was used as a starting reagent in the synthesis of ascididemin .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
将来の方向性
3’-Bromo-2’-Fluoroacetophenone is used in various industrial processes and research due to its role in the synthesis of biologically active substances and intermediates for various organic conversions . Its future directions could involve exploring its potential uses in other chemical reactions and its effects on different biological systems.
特性
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFYQYBXIVNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565737 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2'-Fluoroacetophenone | |
CAS RN |
161957-61-5 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

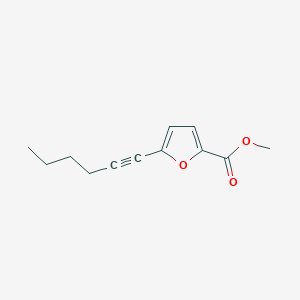
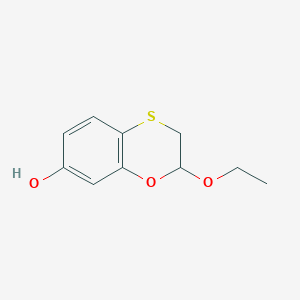
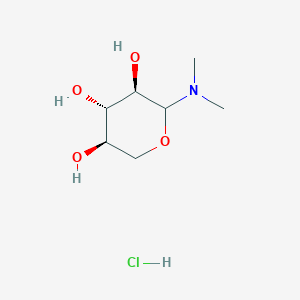
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
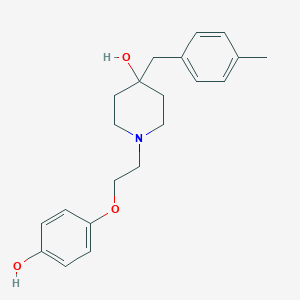
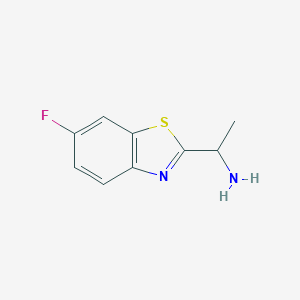
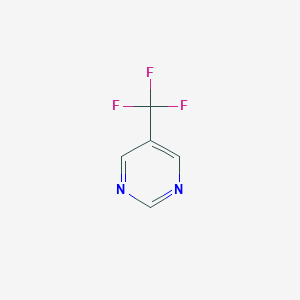

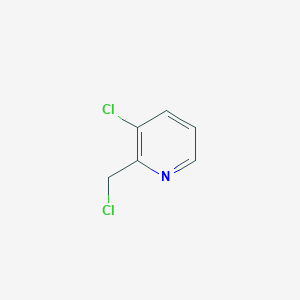
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
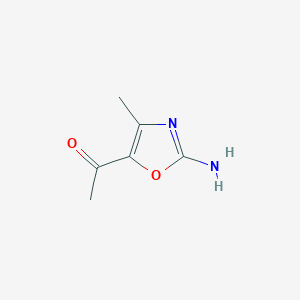
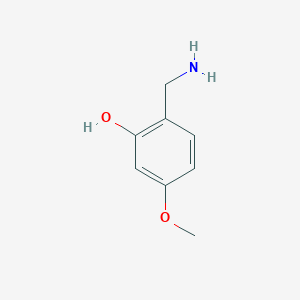
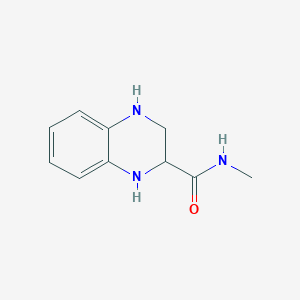
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)